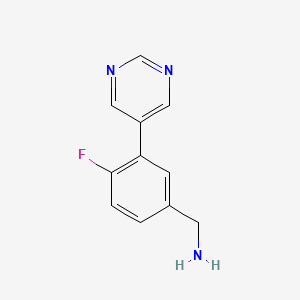

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine

CAS No.: 1251073-22-9

Cat. No.: VC3071857

Molecular Formula: C11H10FN3

Molecular Weight: 203.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251073-22-9 |

|---|---|

| Molecular Formula | C11H10FN3 |

| Molecular Weight | 203.22 g/mol |

| IUPAC Name | (4-fluoro-3-pyrimidin-5-ylphenyl)methanamine |

| Standard InChI | InChI=1S/C11H10FN3/c12-11-2-1-8(4-13)3-10(11)9-5-14-7-15-6-9/h1-3,5-7H,4,13H2 |

| Standard InChI Key | YNJWXNASXLMCAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN)C2=CN=CN=C2)F |

| Canonical SMILES | C1=CC(=C(C=C1CN)C2=CN=CN=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

(4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is a synthetic organic compound characterized by a distinctive chemical structure combining aromatic and heterocyclic elements. It is registered with CAS No. 1251073-22-9 and indexed in PubChem with the identifier CID 62489831 . The compound was first entered into chemical databases around 2012, with recent updates to its record as of early 2025 .

The systematic IUPAC name of this compound is (4-fluoro-3-pyrimidin-5-ylphenyl)methanamine, though it may also be encountered with slight variations in nomenclature such as "(4-fluoro-3-(pyrimidin-5-yl)phenyl)methanamine" . These naming conventions follow standard IUPAC rules, clearly indicating the position and nature of substituents on the phenyl ring backbone.

Structural Features and Molecular Architecture

The molecular structure consists of four key components that define its chemical identity:

-

A phenyl ring that serves as the core scaffold

-

A fluorine atom at position 4 of the phenyl ring

-

A pyrimidine heterocycle attached at position 3 of the phenyl ring

-

An aminomethyl (CH₂NH₂) group at position 4 of the phenyl ring

This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of both the fluorine atom and the pyrimidine ring, balanced by the electron-donating character of the aminomethyl group . The pyrimidine ring contains two nitrogen atoms in a six-membered aromatic heterocycle, creating multiple potential interaction points for hydrogen bonding and other molecular interactions.

Physicochemical Properties

Computational and Predicted Properties

Computational chemistry calculations provide valuable insights into the compound's potential pharmacological behavior and physicochemical characteristics:

| Property | Value | Significance |

|---|---|---|

| TPSA | 51.8 | Moderate topological polar surface area, suggesting balanced membrane permeability |

| LogP | 1.7414 | Moderate lipophilicity, indicating balanced water/lipid solubility |

| H-Bond Acceptors | 3 | Number of atoms capable of accepting hydrogen bonds |

| H-Bond Donors | 1 | Number of hydrogen atoms available for hydrogen bond donation |

| Rotatable Bonds | 2 | Limited conformational flexibility |

These parameters suggest that (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine possesses drug-like properties according to Lipinski's Rule of Five, potentially making it valuable in medicinal chemistry applications .

Structural Identifiers and Spectroscopic Data

The compound can be uniquely identified through several standardized structural descriptors:

These identifiers provide unambiguous structural representation for database searching and chemical information retrieval.

Synthetic Approaches and Chemical Reactivity

Functional Group Transformations

The aminomethyl group could be introduced through several potential routes:

-

Reduction of a corresponding nitrile or carboxylic acid derivative

-

Reductive amination of an aldehyde precursor

-

Gabriel synthesis involving phthalimide intermediates

Related synthetic procedures described in the literature suggest that the reduction of nitrile precursors using appropriate reducing agents (such as LiAlH4 or NaBH4/CoCl2) could provide an efficient route to the target compound .

Structural Relationships and Isomeric Forms

Comparison with Structural Analogs

An interesting structural relative of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine is (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine (CAS No. 1214371-43-3), which differs in the heterocyclic component . This compound features:

-

A pyridine ring instead of a pyrimidine ring

-

Molecular formula C12H11FN2

-

Molecular weight 202.23 g/mol

-

One fewer nitrogen atom in the heterocyclic ring

This structural variation would likely result in different electronic properties, hydrogen bonding capabilities, and potentially different biological activities .

Structure-Activity Relationships

The specific structural features of (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine contribute to its potential biological activity in several ways:

These features make the compound potentially valuable in medicinal chemistry, particularly for targeting specific protein binding sites where such structural elements are favored .

Applications in Chemical Research and Drug Discovery

Research Context and Current Utilization

In contemporary chemical research, compounds like (4-Fluoro-3-(pyrimidin-5-yl)phenyl)methanamine often serve as intermediates in the synthesis of more complex molecular architectures. The search results suggest potential application in the preparation of:

-

Enzyme inhibitors targeting specific biological pathways

-

Receptor ligands with specific binding properties

-

Building blocks for combinatorial chemistry libraries

The commercial availability of this compound (typically at 98% purity) facilitates its use in various research settings, from academic laboratories to pharmaceutical research and development departments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume